molecular formula C5H5N3O4 B1194642 5-Aminoorotic acid CAS No. 7164-43-4

5-Aminoorotic acid

Cat. No. B1194642
CAS RN: 7164-43-4
M. Wt: 171.11 g/mol
InChI Key: HWCXJKLFOSBVLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Aminoorotic acid and its derivatives often involves complex biochemical processes or innovative chemical synthesis techniques. For instance, the microbial synthesis of 5-Aminolevulinic acid (ALA), a compound closely related to AOA, involves recombinant Escherichia coli expressing specific synthase controlled via advanced expression systems, showcasing the biotechnological approach to synthesizing related compounds (Li et al., 2016). Similarly, AOA has been used as a new capping agent and structure-director in the synthesis of nanocomposites, demonstrating its utility in nanomaterial synthesis (Ju et al., 2016).

Molecular Structure Analysis

The molecular structure of AOA, characterized by its amino, imino, and carboxyl functional groups, enables it to engage in a wide range of chemical reactions. These functional groups contribute to its ability to act as a structure-director in nanomaterial synthesis, offering controlled synthesis routes for nanocrystals with specific properties.

Chemical Reactions and Properties

AOA's chemical reactivity is highlighted in its application in nanomaterial synthesis, where it facilitates the controlled growth of AuPt nanocrystals on reduced graphene oxide. The presence of AOA significantly influences the electrochemical properties of the resulting nanocomposites, enhancing their electrocatalytic activity and stability for specific reactions (Ju et al., 2016).

Physical Properties Analysis

The physical properties of AOA, such as its solubility and reactivity, are crucial for its applications in biochemistry and material science. Its structural features allow for versatile interactions with various substrates, influencing the synthesis and properties of nanomaterials.

Chemical Properties Analysis

AOA's chemical properties, derived from its functional groups, make it an important reactant in the synthesis of complex compounds and nanomaterials. Its role as a capping agent in nanocomposite synthesis underscores its ability to influence the growth and properties of nanocrystals, impacting their electrocatalytic activities.

Scientific Research Applications

  • Nanotechnology and Electrochemistry : 5-Aminoorotic acid is used in the synthesis of graphene-supported AuPt nanocrystals, enhancing electrocatalytic properties for reactions like ethylene glycol oxidation (Ju et al., 2016).

  • Molecular Spectroscopy : The compound has been studied for its vibrational spectra in solid state, providing insights into molecular structure and interactions involving NH and NH2 groups, with correlations made to the molecule of uracil (Ortiz et al., 2012).

  • Antimicrobial Agents : Derivatives of this compound have shown significant growth inhibitory effects against gram-positive and gram-negative bacteria, indicating their potential as antimicrobial agents (El Kolli et al., 1996).

  • Medicinal Chemistry and Drug Development : Research on 5-Aminosalicylic acid, a related compound, shows its role as an anti-inflammatory drug in the treatment of inflammatory bowel diseases, acting through the peroxisome proliferator–activated receptor-γ pathway (Rousseaux et al., 2005).

  • Coordination Chemistry : Studies on complex formation between this compound and copper(II) ions in dimethylsulfoxide solution reveal insights into the donor sites of the acid in coordination chemistry (Mishinkin et al., 2015).

  • Scale Inhibition and Corrosion Inhibition : A graft copolymer synthesized from this compound demonstrated superior scale inhibition properties and good corrosion inhibition performance, showing applications in industrial processes (Xu et al., 2013).

  • Theranostic Applications : this compound's applications extend to theranostics, particularly in studies involving 5-aminolevulinic acid, a precursor of protoporphyrin IX, used extensively in medical research for its broad-spectrum applications (Zhou et al., 2022).

Mechanism of Action

Target of Action

The primary target of 5-Aminoorotic acid is the enzyme Xanthine Oxidase (XO) . This enzyme plays a crucial role in the catabolism of purines in humans, where it catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

This compound and its complexes with Lanthanum (III) and Gallium (III) suppress superoxide, which is derived enzymatically from xanthine/xanthine oxidase (X/XO) . They impact the enzyme, the substrate, or both to differing extents . The coordination of the metal ions with the ligand’s carboxylate oxygen atoms has been demonstrated .

Biochemical Pathways

This compound affects the biochemical pathway involving the production of superoxide radicals. These radicals are involved in numerous physiological processes, associated with both health and pathology . The compound’s action on the Xanthine Oxidase enzyme impacts the production of uric acid, which is a key component of this pathway .

Pharmacokinetics

It’s known that the compound forms complexes with cerium (iii), lanthanum (iii), and neodymium (iii) . These complexes could potentially influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of superoxide production via Xanthine Oxidase inhibition . This can lead to a decrease in oxidative stress, which is beneficial in various physiological and pathological conditions .

properties

IUPAC Name

5-amino-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c6-1-2(4(10)11)7-5(12)8-3(1)9/h6H2,(H,10,11)(H2,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCXJKLFOSBVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064582
Record name 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
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Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7164-43-4
Record name 5-Amino-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic acid
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Record name 5-Aminoorotic acid
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Record name 5-Aminoorotic acid
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Record name 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
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Record name 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-
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Record name 5-amino-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-4-carboxylic acid
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Record name 5-AMINOOROTIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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